25T4-NBOMe (hydrochloride)
25T4-NBOMe (hydrochloride)
2C-T-4 is described formally as 2,5-dimethoxy-4-(isopropylthio)phenethylamine. The physiological and toxicological effects of this designer drug have not been investigated, although there is a case report of 2C-T-4 causing acute psychosis. 25T4-NBOMe is a derivative of 2C-T-4, characterized by the addition of a benzyl-methoxy (BOMe) group to the amine. While the properties of this compound are not known, the N-(2-methoxybenzyl) addition significantly increases the affinity and activity of other disubstituted phenethylamines at the serotonin receptor 5-HT2A. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1566571-73-0
VCID:
VC0151793
InChI:
InChI=1S/C21H29NO3S.ClH/c1-15(2)26-21-13-19(24-4)16(12-20(21)25-5)10-11-22-14-17-8-6-7-9-18(17)23-3;/h6-9,12-13,15,22H,10-11,14H2,1-5H3;1H
SMILES:
CC(C)SC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl
Molecular Formula:
C21H30ClNO3S
Molecular Weight:
412.0 g/mol
25T4-NBOMe (hydrochloride)
CAS No.: 1566571-73-0
Cat. No.: VC0151793
Molecular Formula: C21H30ClNO3S
Molecular Weight: 412.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2C-T-4 is described formally as 2,5-dimethoxy-4-(isopropylthio)phenethylamine. The physiological and toxicological effects of this designer drug have not been investigated, although there is a case report of 2C-T-4 causing acute psychosis. 25T4-NBOMe is a derivative of 2C-T-4, characterized by the addition of a benzyl-methoxy (BOMe) group to the amine. While the properties of this compound are not known, the N-(2-methoxybenzyl) addition significantly increases the affinity and activity of other disubstituted phenethylamines at the serotonin receptor 5-HT2A. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1566571-73-0 |
| Molecular Formula | C21H30ClNO3S |
| Molecular Weight | 412.0 g/mol |
| IUPAC Name | 2-(2,5-dimethoxy-4-propan-2-ylsulfanylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C21H29NO3S.ClH/c1-15(2)26-21-13-19(24-4)16(12-20(21)25-5)10-11-22-14-17-8-6-7-9-18(17)23-3;/h6-9,12-13,15,22H,10-11,14H2,1-5H3;1H |
| Standard InChI Key | JJPMHWMYUDTAOS-UHFFFAOYSA-N |
| SMILES | CC(C)SC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl |
| Canonical SMILES | CC(C)SC1=C(C=C(C(=C1)OC)CCNCC2=CC=CC=C2OC)OC.Cl |
| Appearance | Assay:≥98%A crystalline solid |
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